4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, an amino group, and a dimethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by agents such as lead acetate to enhance the reaction rate and yield . The process may also involve the use of solvents like toluene to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further improve the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the preparation of surfactants.
N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide: Used in electronic applications.
Uniqueness
4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with amino and dimethylamino groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]-1-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O/c1-4-7-17-9-10(13)11(15-17)12(18)14-6-5-8-16(2)3/h9H,4-8,13H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNRUYOADZCEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCCN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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